2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole
Description
This compound is a benzimidazole derivative characterized by a piperazine ring substituted with a bis(4-fluorophenyl)methyl group at the 4-position and a methoxy group at the 5-position of the benzimidazole core. The 1-methyl group on the benzimidazole enhances steric stability, while the bis(4-fluorophenyl) moiety may influence lipophilicity and receptor-binding interactions. Such structural features are common in medicinal chemistry, where benzimidazole scaffolds are leveraged for their pharmacological versatility, including antiparasitic, anticancer, and receptor antagonism activities .
Properties
Molecular Formula |
C27H28F2N4O |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-[[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-1-methylbenzimidazole |
InChI |
InChI=1S/C27H28F2N4O/c1-31-25-12-11-23(34-2)17-24(25)30-26(31)18-32-13-15-33(16-14-32)27(19-3-7-21(28)8-4-19)20-5-9-22(29)10-6-20/h3-12,17,27H,13-16,18H2,1-2H3 |
InChI Key |
JORXSQIBVMMADQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)N=C1CN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Functionalization at the 2-Position
The 2-position of the benzimidazole core is functionalized with a chloromethyl group via Mannich reaction. Treating 5-methoxy-1-methyl-1H-benzimidazole with paraformaldehyde and hydrochloric acid in dioxane at 60°C yields 2-(chloromethyl)-5-methoxy-1-methyl-1H-benzimidazole. This intermediate is critical for subsequent coupling with the piperazine moiety.
Table 1: Reaction Conditions for Benzimidazole Core Synthesis
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | Acetic anhydride, HCl | Ethanol | Reflux | 78% |
| Mannich Reaction | Paraformaldehyde, HCl | Dioxane | 60°C | 65% |
Preparation of 4-[Bis(4-Fluorophenyl)Methyl]Piperazine
The piperazine intermediate is synthesized via nucleophilic substitution. Piperazine reacts with bis(4-fluorophenyl)methyl chloride in the presence of potassium carbonate in acetonitrile at 80°C for 12 hours. The reaction proceeds via an SN2 mechanism, with the chloride leaving group displaced by the piperazine nitrogen. Purification via recrystallization from ethyl acetate yields the product with >98% purity.
Alternative Halogenated Precursors
Bromine-substituted analogs, such as bis(4-fluorophenyl)methyl bromide, offer faster reaction kinetics due to better leaving group ability. However, bromides are more hygroscopic, necessitating anhydrous conditions.
Coupling of Benzimidazole and Piperazine Moieties
The final step conjugates the chloromethyl-benzimidazole and piperazine intermediates. A nucleophilic substitution reaction is conducted in dimethylformamide (DMF) with potassium iodide as a catalyst. Heating at 90°C for 8 hours achieves 72% yield. Excess piperazine (1.5 equivalents) ensures complete substitution of the chloride.
Table 2: Coupling Reaction Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility |
| Catalyst | KI (10 mol%) | Accelerates SN2 |
| Temperature | 90°C | Balances rate and decomposition |
Optimization of Reaction Conditions
Temperature Control
Exothermic reactions, such as the Mannich reaction, require precise temperature control. In the oxidation of thioether intermediates (as seen in analogous syntheses), maintaining temperatures below -15°C prevents byproduct formation.
Solvent Selection
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in coupling steps, while dichloromethane facilitates phase separation during work-up.
Purification and Characterization
Crystallization
Crude product is purified via sequential crystallization. A mixture of dichloromethane and acetonitrile (1:6 v/v) removes unreacted starting materials, yielding crystals with 99.8% HPLC purity.
Spectroscopic Analysis
-
NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic signals at δ 3.72 (s, 3H, OCH₃), 3.85 (s, 3H, NCH₃), and 7.25–7.45 (m, 8H, Ar-F).
-
Mass Spectrometry : ESI-MS m/z 463.2 [M+H]⁺ confirms molecular weight.
Alternative Synthetic Routes
Reductive Amination
An alternative pathway involves reductive amination between 2-formylbenzimidazole and the piperazine intermediate using sodium cyanoborohydride. This method avoids chlorinated intermediates but requires stringent pH control (pH 5–6).
Solid-Phase Synthesis
Recent patents describe immobilizing the benzimidazole core on resin, followed by piperazine coupling and cleavage. While scalable, this approach suffers from lower yields (55–60%).
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. A patent discloses a 2,000-liter reactor achieving 85% yield by maintaining turbulent flow (Reynolds number > 3,000) .
Chemical Reactions Analysis
Core Synthetic Reactions
The compound's synthesis involves multi-step pathways, with the Mannich reaction playing a central role in forming its piperazine-benzimidazole framework.
Key Steps :
-
Mannich Reaction : Condensation of formaldehyde with bis(4-fluorophenyl)methylamine and piperazine derivatives to form the piperazine-methyl intermediate.
-
Benzimidazole Coupling : Alkylation of 5-methoxy-1-methyl-1H-benzimidazole with the Mannich product under nucleophilic conditions.
Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Mannich | Formaldehyde, NH(CH₂C₆H₄F)₂ | 80°C | 65–72% |
| Coupling | K₂CO₃, DMF, 24h | 110°C | 58% |
Benzimidazole Core
-
Alkylation/Acylation : The N1-methyl group undergoes further alkylation with electrophiles (e.g., alkyl halides) in basic media .
-
Electrophilic Substitution : Methoxy groups direct electrophiles to the C4 position of the benzimidazole ring .
Piperazine Moiety
-
Quaternization : Reacts with methyl iodide to form quaternary ammonium salts, enhancing water solubility.
-
Ring-Opening : Acidic conditions (HCl, H₂SO₄) cleave the piperazine ring, yielding diamines.
Oxidation and Reduction
-
Oxidation : The benzylic methylene group (–CH₂–) in the piperazine linker oxidizes to a ketone using KMnO₄/H₂SO₄.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces fluorophenyl groups to cyclohexane derivatives.
Oxidation Data :
| Substrate | Oxidizing Agent | Product | Yield |
|---|---|---|---|
| Piperazine-CH₂ | KMnO₄/H₂SO₄ | Piperazine-CO | 47% |
Metabolic Reactions
In vitro studies reveal hepatic metabolism via cytochrome P450 enzymes :
-
Primary Pathway : Hydroxylation at the piperazine ring’s methyl group (C–H → C–OH) .
-
Secondary Pathway : Demethylation of the methoxy group (–OCH₃ → –OH) .
Metabolic Stability :
| Condition | Parent Compound Remaining (120 min) |
|---|---|
| Human Liver Microsomes | 68% |
Comparative Reactivity with Analogues
Structural analogs demonstrate how modifications alter reactivity:
| Compound | Modification | Reactivity Difference |
|---|---|---|
| 4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | Quinoline core | Higher electrophilic substitution at C3 |
| 5-Fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole | Dual piperazine | Enhanced resistance to ring-opening |
Stability Under Physiological Conditions
-
pH Sensitivity : Degrades rapidly in acidic media (t₁/₂ = 2h at pH 1.2) due to protonation of the piperazine nitrogen.
-
Thermal Stability : Stable up to 200°C, with decomposition observed at 220°C.
Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives, including this compound, have been extensively studied for their anticancer potential. Research indicates that compounds containing benzimidazole structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of breast cancer (MCF7) and liver cancer (HUH7) cells, demonstrating IC50 values that suggest promising activity against these malignancies .
Antimicrobial Properties
The antimicrobial efficacy of benzimidazole derivatives has been a focal point in recent research. The compound in focus has been evaluated for its antibacterial and antifungal activities. It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values comparable to standard antibiotics . Additionally, antifungal properties against strains like Candida albicans have been noted, indicating its potential as an antifungal agent .
Anthelmintic Activity
Research into the anthelmintic properties of benzimidazole derivatives has revealed their potential in treating parasitic infections. The compound's structural features may enhance its interaction with helminths, leading to effective inhibition of their growth and reproduction . Studies indicate that derivatives with similar structures exhibit comparable efficacy to established anthelmintic drugs like Albendazole .
Case Studies
Mechanism of Action
The mechanism of action of 2-({4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inverse agonist at cannabinoid receptor type 1 (CB1), binding selectively and modulating receptor activity . This interaction can influence various physiological processes, including neurotransmission and inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
A. Benzimidazole Substitutions
Methoxy vs. Hydroxy Groups: 5-Methoxy-1-methyl derivatives (e.g., the target compound) exhibit increased lipophilicity compared to hydroxy-substituted analogs like 2-(4-hydroxyphenyl)-1H-benzimidazole (). Methoxy groups enhance metabolic stability but may reduce hydrogen-bonding capacity .
B. Piperazine Modifications
Bis(4-fluorophenyl)methyl vs. Salicyloyl Groups :
- The bis(4-fluorophenyl)methyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in target proteins. In contrast, methyl-5-(4-salicyloyl-piperazin-1-yl)-benzimidazole-2-carbamates () feature a salicyloyl group that could participate in hydrogen bonding but may increase susceptibility to hydrolysis .
Aryl-Thiazole-Triazole Hybrids :
Key Research Findings and Implications
- Electron-Withdrawing Groups : Fluorine atoms in the target compound’s bis(4-fluorophenyl) group may enhance binding to hydrophobic enzyme pockets, as seen in angiotensin II antagonists () .
- Piperazine Flexibility : The piperazine ring’s puckering (described in ) could influence conformational adaptability, affecting interactions with targets like GPCRs or ion channels .
- Activity-Stability Trade-offs : While methoxy groups improve metabolic stability (target compound), hydroxy analogs () may require prodrug strategies to mitigate rapid clearance .
Biological Activity
The compound 2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article synthesizes recent research findings, case studies, and data on the biological activity of this compound.
The molecular formula for this compound is with a molecular weight of approximately 379.446 g/mol. Key physical properties include:
- Density : 1.241 g/cm³
- Boiling Point : 517.3 °C
- Flash Point : 266.7 °C
These properties suggest a stable compound with potential for further pharmacological exploration .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including the compound . Research indicates that various derivatives exhibit significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | MIC (µg/ml) against S. typhi | MIC (µg/ml) against C. albicans |
|---|---|---|
| Compound A | 50 | 250 |
| Compound B | 62.5 | Not tested |
| Compound C | 12.5 | Not tested |
| Target Compound | Not specified | Not specified |
The target compound's specific MIC values against these pathogens require further investigation but suggest potential efficacy based on structural similarities with active derivatives .
Cytotoxicity and Anticancer Activity
Benzimidazole derivatives are also being explored for their anticancer properties. For instance, compounds similar to the target compound have shown promising results against various cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast) | 15.63 |
| Compound E | NCI-H460 (Lung) | 12.50 |
| Target Compound | Not specified | Not specified |
In vitro studies indicate that certain derivatives can induce apoptosis in cancer cells, suggesting a mechanism by which these compounds may exert their anticancer effects .
The precise mechanism by which the target compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the piperazine moiety plays a crucial role in receptor binding and interaction with cellular pathways involved in proliferation and apoptosis.
Case Studies
A notable study involved the synthesis and evaluation of various benzimidazole derivatives, including those structurally related to the target compound. These studies reported significant activity against Hepatitis C virus (HCV) and various cancer cell lines, indicating a broader antiviral and anticancer potential .
Example Case Study: Antiviral Activity
In a study assessing antiviral efficacy, several benzimidazole derivatives demonstrated EC50 values in the nanomolar range against HCV, indicating strong antiviral activity that could be relevant for drug development targeting viral infections alongside cancer treatment .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for introducing the bis(4-fluorophenyl)methylpiperazine moiety into benzimidazole scaffolds?
- Method : Multi-step synthesis involving cyclization, formylation, and coupling reactions. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated via cyclization and oxidation, followed by coupling with bis(4-fluorophenyl)methylpiperazine derivatives using catalysts like Cu(I) or Pd-based systems. Reaction conditions (e.g., DMF as solvent, 80–100°C) are critical for regioselectivity .
Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Method :
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and piperazine/benzimidazole connectivity.
- IR spectroscopy to validate functional groups (e.g., C-F stretches at ~1100–1250 cm⁻¹).
- Elemental analysis (C, H, N) to assess purity (>95% by experimental vs. theoretical values) .
Q. How is chromatographic separation optimized during synthesis?
- Method : Use gradient elution in HPLC with C18 columns (acetonitrile/water with 0.1% TFA) to resolve polar intermediates. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress. Retention factors (Rf) and UV-Vis detection (254 nm) aid in identifying fractions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during piperazine-benzimidazole coupling?
- Method :
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperazine nitrogen.
- Catalyst selection : Pd(PPh₃)₄ or CuI for Sonogashira-type couplings.
- Temperature control : 60–80°C balances reaction rate and byproduct suppression. Kinetic studies (e.g., in situ FTIR) identify optimal reaction windows .
Q. How to design a structure-activity relationship (SAR) study to evaluate the role of the methoxy group?
- Method :
- Synthesize analogs with substituents like -H, -OCH₂CH₃, or -CF₃ at the 5-methoxy position.
- Test biological activity (e.g., enzyme inhibition assays using recombinant proteins) and correlate with electronic (Hammett σ) or steric parameters. Molecular dynamics simulations assess steric clashes or hydrogen-bonding interactions .
Q. What computational approaches predict binding modes of this compound with target enzymes?
- Method :
- Molecular docking (AutoDock Vina, Glide) using crystal structures of enzymes (e.g., α-glucosidase or kinase targets).
- MD simulations (AMBER, GROMACS) to evaluate binding stability (RMSD <2 Å over 100 ns).
- Free-energy calculations (MM-PBSA) quantify binding affinities. Docking poses from studies on similar benzimidazoles (e.g., 9c in ) guide hypothesis generation .
Q. How to resolve contradictions in reported biological activity data across studies?
- Method :
- Standardized assays : Use identical enzyme sources (e.g., human recombinant vs. animal-derived) and buffer conditions (pH 7.4, 25°C).
- Control experiments : Include reference inhibitors (e.g., acarbose for α-glucosidase) to validate assay reproducibility.
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values across studies, accounting for variables like cell line heterogeneity .
Methodological Notes
- Synthetic Challenges : Steric hindrance from bis(4-fluorophenyl) groups may require bulky ligands (e.g., XPhos) in catalytic steps .
- Analytical Pitfalls : ¹³C NMR signals for quaternary carbons in the benzimidazole core may require DEPT-135 or HSQC for unambiguous assignment .
- Data Reproducibility : Pre-optimize solvent purity (HPLC-grade) and anhydrous conditions for moisture-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
